1-(2-Bromoethyl)piperidine
Overview
Description
1-(2-Bromoethyl)piperidine is a chemical compound with the molecular formula C7H14BrN . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in recent years due to their importance in drug design . A method for the synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H14BrN . The InChI key for this compound is OMLPYEWVUSQNGF-UHFFFAOYSA-N .
Scientific Research Applications
Enhancing Antibiotic Efficacy
Piperine, a compound structurally related to 1-(2-Bromoethyl)piperidine, has been found to enhance the efficacy of antibiotics like ciprofloxacin against Staphylococcus aureus, including methicillin-resistant strains. This is attributed to its ability to inhibit bacterial efflux pumps, leading to increased antibiotic accumulation within bacterial cells (Khan et al., 2006).
Synthesis of Natural and Synthetic Compounds
This compound serves as a starting material for the synthesis of various natural and synthetic compounds due to the presence of a stereocenter in the piperidine skeleton and an easily-functionalized group. This enables enantioselective synthesis, illustrating its importance in organic chemistry and drug development (Perdicchia et al., 2015).
Development of Functionalized Piperidines
Research shows the conversion of 1,3-dicarbonyl compounds into highly functionalized piperidines using bromodimethylsulfonium bromide. This method provides a facile access to piperidines with various functional groups, highlighting its utility in synthetic chemistry (Khan et al., 2008).
Ionic Liquid Crystals Design
Piperidinium, closely related to this compound, has been utilized in the design of ionic liquid crystals. These materials exhibit rich mesomorphic behavior, including high-ordered smectic and hexagonal columnar phases, demonstrating their potential in advanced material applications (Lava et al., 2009).
Modulating Drug Permeability
Piperine, structurally similar to this compound, has been shown to modulate the permeability characteristics of the intestine. It does so by inducing alterations in membrane dynamics, influencing brush border membrane fluidity, and enzyme kinetics. This property is leveraged to enhance the bioavailability of various drugs (Khajuria et al., 2002).
Mechanism of Action
Target of Action
The primary targets of 1-(2-Bromoethyl)piperidine are cancer cells, particularly those of breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer . The compound interacts with these cells and influences several crucial signaling pathways essential for the establishment of cancers .
Mode of Action
This compound interacts with its targets by regulating several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . It also reduces the level of Bcl-2 and increases the level of Bax-2, leading to the initiation of caspase 9/3 dependent apoptosis in cancer cells . Additionally, it down-regulates CD31 expression and inhibits the G1/S phase transition of the cell cycle .
Biochemical Pathways
The compound affects the biochemical pathways related to cell survival and proliferation. By regulating the signaling pathways mentioned above, it leads to inhibition of cell migration and helps in cell cycle arrest to inhibit the survivability of cancer cells .
Pharmacokinetics
Similar compounds like piperine have been shown to enhance bioavailability of other drugs , suggesting that this compound might have similar properties.
Result of Action
The result of the action of this compound is the inhibition of cancer cell survival and proliferation. By regulating crucial signaling pathways and affecting the cell cycle, it leads to apoptosis or programmed cell death in cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1-(2-Bromoethyl)piperidine, is an important task of modern organic chemistry .
Biochemical Analysis
Biochemical Properties
Piperidine, the parent compound, is known to interact with various enzymes and proteins . It’s plausible that 1-(2-Bromoethyl)piperidine may have similar interactions, but specific studies are needed to confirm this.
Cellular Effects
Related compounds such as piperine have been shown to have effects on various types of cells, including cancer cells
Metabolic Pathways
Piperidine, the parent compound, is a metabolite of cadaverine, a polyamine found in the human intestine and other mammalian intestines
Properties
IUPAC Name |
1-(2-bromoethyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrN/c8-4-7-9-5-2-1-3-6-9/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLPYEWVUSQNGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40330111 | |
Record name | 1-(2-bromoethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40330111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56477-57-7 | |
Record name | 1-(2-bromoethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40330111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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